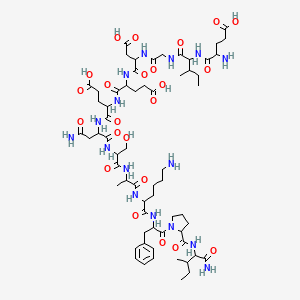
926018-45-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSD involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of HAEGTFTSD follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and potential therapeutic applications .
Types of Reactions:
Oxidation: HAEGTFTSD can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
HAEGTFTSD has significant applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its insulinotropic effects.
Industry: Utilized in the development of GLP-1 receptor agonists for treating metabolic disorders
Wirkmechanismus
HAEGTFTSD exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels. Additionally, it inhibits glucagon secretion from alpha cells, delays gastric emptying, and promotes satiety .
Vergleich Mit ähnlichen Verbindungen
GLP-1 (7-36) amide: A longer peptide with similar insulinotropic effects.
Exenatide: A synthetic GLP-1 receptor agonist used in diabetes treatment.
Liraglutide: Another GLP-1 receptor agonist with extended half-life for therapeutic use.
Uniqueness: HAEGTFTSD is unique due to its specific sequence, representing the N-terminal 1-9 residues of GLP-1. This sequence is critical for its biological activity and interaction with the GLP-1 receptor, making it a valuable tool for studying GLP-1-related mechanisms and developing therapeutic agents .
Eigenschaften
CAS-Nummer |
926018-45-3 |
|---|---|
Molekularformel |
C₄₀H₅₇N₁₁O₁₇ |
Molekulargewicht |
963.94 |
Sequenz |
One Letter Code: HAEGTFTSD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







